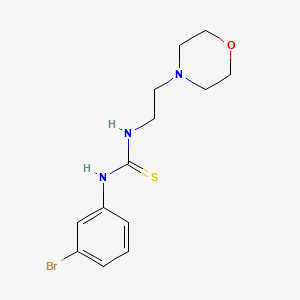
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, a morpholinoethyl group, and a thio group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- typically involves the reaction of m-bromophenyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for large-scale production.
Types of Reactions:
Oxidation: Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromophenyl and morpholinoethyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
- Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-
Comparison:
Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen atoms.
Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical behavior and biological activity.
Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-: Features an iodine atom, which is larger and less electronegative than bromine, affecting its reactivity and interactions with molecular targets.
The uniqueness of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73953-65-8 |
|---|---|
Molecular Formula |
C13H18BrN3OS |
Molecular Weight |
344.27 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
InChI Key |
OODVVKPBMVNXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















